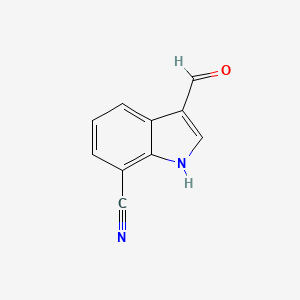

3-formyl-1H-indole-7-carbonitrile

Descripción general

Descripción

3-formyl-1H-indole-7-carbonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity : A study by Al-Obaidy, Ibraheem, and Mesher (2020) focuses on synthesizing and characterizing new ligands, including derivatives of 3-formyl-1H-indole-7-carbonitrile. The research explores their potential antimicrobial activity against various bacteria and fungi.

Polysubstituted Indole-2-Carbonitriles Synthesis : Hrizi, Cailler, Romdhani-Younes, Carcenac, and Thibonnet (2021) Hrizi et al. (2021) describe a method for preparing polysubstituted indole-2-carbonitriles. Their approach involves cross-coupling reactions, indicating a potential application in chemical synthesis.

Synthesis of Cyanocarbonation/Hydrogenation Derivatives : Kolis, Clayton, Grutsch, and Faul (2003) Kolis et al. (2003) detail a process for synthesizing 7-cyano and 7-acetamido indoles through cyanocarbonation/hydrogenation of 7-formyl indole, highlighting its utility in producing aryl acetonitriles.

Synthesis of Fluorescent Dyes : Shenoy and Seshadri (1989) Shenoy & Seshadri (1989) conducted research on synthesizing fluorescent disperse dyes using derivatives of 3-formylindole, emphasizing its application in the dye industry.

Pharmaceutical Research and SARS CoV-2 Study : Venkateshan, Muthu, Suresh, and Ranjith Kumar (2020) Venkateshan et al. (2020) explored the synthesis and molecular docking analysis of azafluorene derivatives, including 2-(1H-indol-3-yl)-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile, for inhibiting SARS CoV-2 RdRp.

Cytotoxic Evaluation in Cancer Research : Radwan, Alminderej, and Awad (2020) Radwan, Alminderej, & Awad (2020) synthesized novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds, showing potent anticancer activities in various human cancer cell lines.

Copper-Catalyzed Formylation : Chen, Liu, Liu, Liu, and Cheng (2012) Chen et al. (2012) developed a copper-catalyzed formylation reaction, leading to 3-formylindoles, which is significant in chemical synthesis.

Safety and Hazards

Direcciones Futuras

Indole derivatives, including 3-formyl-1H-indole-7-carbonitrile, have attracted increasing attention in recent years due to their biological activity. They have been used in the treatment of cancer cells, microbes, and various types of disorders in the human body . Future research may focus on exploring these properties further and developing novel methods of synthesis .

Mecanismo De Acción

Target of Action

3-Formyl-1H-indole-7-carbonitrile is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound may have diverse molecular and cellular effects

Análisis Bioquímico

Biochemical Properties

3-formyl-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit cytotoxic effects on cancer cells, leading to cell cycle arrest and apoptosis . Moreover, this compound can modulate the expression of genes involved in inflammation and immune response, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors and enzymes, altering their conformation and activity. For instance, indole derivatives, including this compound, have been shown to inhibit protein kinases, leading to the disruption of cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound has been reported to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of this compound changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can impact its biological activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

3-formyl-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-8(6-13)5-12-10(7)9/h1-3,5-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXZKENGRJYLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610497 | |

| Record name | 3-Formyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467451-63-4 | |

| Record name | 3-Formyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321192.png)